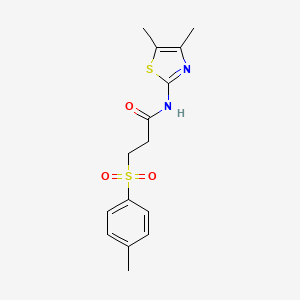
N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their chemical properties, which can be used to infer some aspects of the compound . The first paper discusses a reagent with an imidazole ring that is used for preparing imidazole-amine ligands, indicating the importance of such structures in synthetic chemistry . The second paper focuses on the synthesis and pKa determination of acetamide derivatives that contain an imidazole ring, similar to the thiazole ring in the compound of interest . These studies highlight the relevance of heterocyclic compounds in drug design and synthesis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a precursor such as 1-methyl-2-carboxaldehyde, as mentioned in the first paper . The process includes reductive amination reactions, which could be relevant for synthesizing this compound. The second paper describes the synthesis of acetamide derivatives by reacting imidazole-thione derivatives with chloroacetamide compounds . Although the exact synthesis of this compound is not detailed, these methods provide a foundation for potential synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques confirm the structure of the synthesized compounds and are essential for understanding the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds with imidazole and thiazole rings often include coordination with various functional groups, as indicated by the synthesis of ligands with second coordination sphere functional groups . The reactivity of such compounds is influenced by their heterocyclic structure and the presence of nitrogen atoms, which can undergo protonation as seen in the pKa determination study .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are determined through spectroscopic methods. The pKa values, which indicate the acidity of the compounds, are found to vary depending on the specific structure and the site of protonation . These properties are crucial for understanding the behavior of the compounds in different environments and can influence their potential applications in drug development.
科学的研究の応用
Cell Growth and Cytotoxicity Assays
N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide, commonly known as MTT, is widely used in cell growth assays. Cory et al. (1991) found that MTT, in combination with certain compounds, can create a water-soluble formazan product that helps in assessing cell viability. This method is applicable across various cell lines, including leukemia and tumor cells, making it a crucial tool in cancer research (Cory et al., 1991).
Predicting Chemotherapy Responses
Nakamura et al. (2006) demonstrated the use of MTT in predicting patient responses to chemotherapy in gastric cancer, showing its potential in personalized medicine. The study indicated that MTT can help select appropriate chemotherapeutic agents, thus potentially improving patient survival (Nakamura et al., 2006).
Evaluation of Drug Toxicity
Kasugai et al. (1991) utilized MTT to evaluate the cytotoxic effects of phenolic compounds on rat dental pulp cells. This method helps in determining the safety and potential toxicity of new dental drugs and materials (Kasugai et al., 1991).
Assessing Drug Sensitivity in Cancer Cells
Kabeshima et al. (2002) applied MTT in evaluating the effectiveness of adjuvant chemotherapy in patients with advanced colorectal cancer. The study highlights the assay's utility in selecting optimal chemotherapy strategies based on individual patient sensitivity (Kabeshima et al., 2002).
Use in Pediatric Leukemia
Pieters et al. (1988) adapted the MTT assay to assess the effect of antineoplastic drugs on lymphoblasts in children with leukemia, indicating its utility in pediatric oncology (Pieters et al., 1988).
Surface Electrochemistry Studies
Marques et al. (1995) explored the surface electrochemistry of MTT, which is crucial for understanding its redox properties in various biological and chemical applications (Marques et al., 1995).
作用機序
Target of Action
The compound shares a structural similarity with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), which is known to interact with mitochondrial dehydrogenases . These enzymes play a crucial role in cellular respiration and energy production.
Mode of Action
Based on its structural similarity to mtt, it can be hypothesized that it might be reduced by mitochondrial dehydrogenases in viable cells . This reduction could lead to changes in cellular metabolism, potentially affecting cell viability and proliferation.
Result of Action
The MTT assay, which uses MTT’s reduction in viable cells as a measure of cell viability, suggests that compounds like N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide could have significant effects on cellular health and proliferation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)17-15-16-11(2)12(3)21-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSSZSRXWQHYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
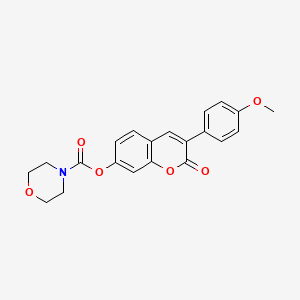
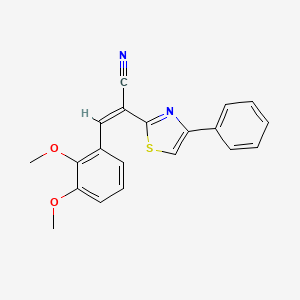

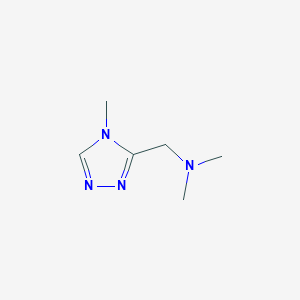
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)
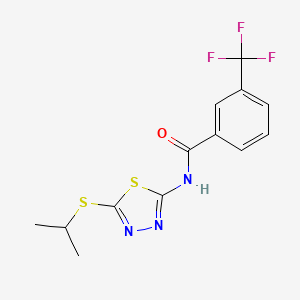


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
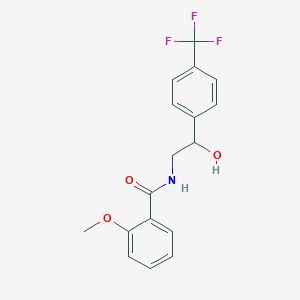
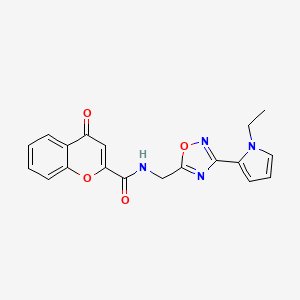
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)
